molecular formula C18H22N2O4S B3754151 ethyl (2-{[4-(3-methylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate

ethyl (2-{[4-(3-methylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B3754151
M. Wt: 362.4 g/mol
InChI Key: SIAHCBKGAVFGDX-UHFFFAOYSA-N
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Description

This compound is a derivative of ethyl acetate and contains a thiazole ring, which is a type of heterocyclic compound. Thiazoles are known for their diverse biological activities and are used as a scaffold in the design of new compounds with potential therapeutic roles .


Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Future Directions

The future research directions for this compound could involve studying its potential biological activities and therapeutic applications, given the known activities of thiazole derivatives . Further studies could also explore its synthesis, chemical reactions, and physical and chemical properties.

Mechanism of Action

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution . These properties could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes . They can also stimulate or block receptors in biological systems .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility properties of thiazole derivatives could potentially influence their action in different environments .

Properties

IUPAC Name

ethyl 2-[2-[4-(3-methylphenoxy)butanoylamino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-3-23-17(22)11-14-12-25-18(19-14)20-16(21)8-5-9-24-15-7-4-6-13(2)10-15/h4,6-7,10,12H,3,5,8-9,11H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAHCBKGAVFGDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CCCOC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl (2-{[4-(3-methylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate
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ethyl (2-{[4-(3-methylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate
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ethyl (2-{[4-(3-methylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate
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ethyl (2-{[4-(3-methylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate
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ethyl (2-{[4-(3-methylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate
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ethyl (2-{[4-(3-methylphenoxy)butanoyl]amino}-1,3-thiazol-4-yl)acetate

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